(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
Overview
Description
“(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone” is an active pharmaceutical intermediate . It is an allosteric enhancer of agonist binding to the A1-adenosine receptor .
Synthesis Analysis
New derivatives of this compound have been synthesized and evaluated in an intact cell assay at different concentrations . Some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives and their nanoparticles have been synthesized for biological evaluation .
Molecular Structure Analysis
The empirical formula of the related compound “(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol” is C9H13NOS, and its molecular weight is 183.27 .
Chemical Reactions Analysis
The acids obtained from this compound undergo cyclization to ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under the influence of acetic anhydride .
Physical And Chemical Properties Analysis
The related compound “(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol” is a solid .
Scientific Research Applications
Allosteric Modulation of A1-Adenosine Receptors
Compounds derived from (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone have been synthesized and evaluated for their potential as allosteric enhancers of the A1-adenosine receptor. These compounds have been tested in cell assays, showing varying levels of antagonist activity and allosteric enhancement at certain concentrations (Romagnoli et al., 2005).
Radiolabelled Forms for Receptor Studies
The synthesis and characterization of the radiolabelled form of this compound, known as T-62, has been reported. This form has been used in saturation binding experiments, demonstrating the existence of a specific, allosteric site on the A1 receptor, which provides valuable insights into receptor functioning (Baraldi et al., 2006).
Structural Optimization and Docking Studies
Studies have been conducted on novel compounds structurally related to (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone, focusing on their structural optimization using density functional theory and molecular docking. These studies help in understanding the molecular interaction and antibacterial activity of these compounds (Shahana & Yardily, 2020).
Thermodynamic Analysis in Adenosine Receptor Agonism
Research has been conducted on the thermodynamic analysis of adenosine A1 receptor agonist binding in the presence of derivatives of 2-amino-benzoylthiophene, including compounds structurally related to our compound of interest. This research offers insights into the entropy-driven binding process of these compounds (Dalpiaz et al., 2002).
Antimicrobial and Antioxidant Properties
Some derivatives, such as lignan derivatives related to (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone, have been synthesized and evaluated for their antimicrobial and antioxidant properties. Certain compounds in this group have shown promising antifungal and antibacterial activities (Raghavendra et al., 2017).
Future Directions
properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZVBZFYMFTYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193322 | |
Record name | T-62 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone | |
CAS RN |
40312-34-3 | |
Record name | (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40312-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | T-62 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040312343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T-62 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12919 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | T-62 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-62 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q765ZIF8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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